Cas no 854628-35-6 (2,5-dimethylthiophen-3-amine hydrochloride)
2,5-dimethylthiophen-3-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2,5-Dimethylthiophen-3-amine Hydrochloride
- 2,5-dimethylthiophen-3-amine hydrochloride
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- MDL: MFCD30530418
2,5-dimethylthiophen-3-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D462030-10mg |
2,5-Dimethylthiophen-3-amine Hydrochloride |
854628-35-6 | 10mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D462030-50mg |
2,5-Dimethylthiophen-3-amine Hydrochloride |
854628-35-6 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | D462030-100mg |
2,5-Dimethylthiophen-3-amine Hydrochloride |
854628-35-6 | 100mg |
$ 340.00 | 2022-06-05 | ||
| abcr | AB480918-250 mg |
2,5-Dimethylthiophen-3-amine HCl |
854628-35-6 | 250mg |
€511.80 | 2023-04-20 | ||
| abcr | AB480918-1 g |
2,5-Dimethylthiophen-3-amine HCl |
854628-35-6 | 1g |
€1,196.40 | 2023-04-20 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD756627-1g |
2,5-Dimethylthiophen-3-amine hydrochloride |
854628-35-6 | 95% | 1g |
¥5119.0 | 2024-04-18 | |
| AN HUI ZE SHENG Technology Co., Ltd. | AD025973-0.1g |
854628-35-6 | 95% | 0.1g |
¥807.00 | 2023-04-08 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | AD025973-0.25g |
854628-35-6 | 95% | 0.25g |
¥1508.00 | 2023-04-08 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | AD025973-0.5g |
854628-35-6 | 95% | 0.5g |
¥2421.00 | 2023-04-08 | ||
| Enamine | EN300-6473270-0.05g |
2,5-dimethylthiophen-3-amine hydrochloride |
854628-35-6 | 95.0% | 0.05g |
$168.0 | 2025-03-15 |
2,5-dimethylthiophen-3-amine hydrochloride Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 2,5-dimethylthiophen-3-amine hydrochloride
Introduction to 2,5-dimethylthiophen-3-amine hydrochloride (CAS No. 854628-35-6) in Modern Chemical and Pharmaceutical Research
2,5-dimethylthiophen-3-amine hydrochloride, identified by the chemical abstracts service number 854628-35-6, is a significant compound in the realm of pharmaceutical and chemical synthesis. This compound belongs to the thiophene derivative family, which has garnered considerable attention due to its versatile applications in medicinal chemistry and material science. The structural uniqueness of 2,5-dimethylthiophen-3-amine hydrochloride lies in its thiophene core substituted with methyl groups at the 2- and 5-positions, and an amine functional group at the 3-position, further modified by hydrochloride salt formation. This configuration imparts distinct chemical properties that make it a valuable intermediate in the synthesis of complex molecules.
The relevance of 2,5-dimethylthiophen-3-amine hydrochloride is underscored by its emerging role in the development of novel therapeutic agents. Thiophene derivatives are well-known for their biological activity, often serving as scaffolds in drug design due to their ability to interact with biological targets such as enzymes and receptors. Recent studies have highlighted the potential of 2,5-dimethylthiophen-3-amine hydrochloride as a precursor in the synthesis of small-molecule inhibitors targeting various diseases. For instance, modifications of its structure have been explored in the quest for compounds with anti-inflammatory, antimicrobial, and anticancer properties.
In the context of pharmaceutical research, the synthesis of 2,5-dimethylthiophen-3-amine hydrochloride involves intricate organic reactions that highlight its synthetic utility. The introduction of methyl groups at the 2- and 5-positions enhances lipophilicity, while the amine group at the 3-position provides a site for further functionalization. The hydrochloride salt form improves solubility and stability, making it more amenable for pharmaceutical applications. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize its production. These techniques not only improve yield but also ensure high purity, which is critical for pharmaceutical-grade materials.
One of the most compelling aspects of 2,5-dimethylthiophen-3-amine hydrochloride is its role in medicinal chemistry innovation. Researchers have leveraged its structural framework to develop derivatives with enhanced pharmacological profiles. For example, studies have demonstrated that subtle alterations in its molecular structure can modulate binding affinity and selectivity towards specific biological targets. This flexibility makes it an attractive candidate for structure-based drug design (SBDD) approaches. Additionally, computational modeling and molecular dynamics simulations have been used to predict how 2,5-dimethylthiophen-3-amine hydrochloride interacts with biological systems, providing insights into its potential therapeutic applications.
The intersection of 2,5-dimethylthiophen-3-amine hydrochloride with material science is another area of growing interest. Thiophene derivatives are known for their electronic properties, making them suitable for applications in organic electronics and photovoltaic devices. The presence of methyl groups in 2,5-dimethylthiophen-3-amine hydrochloride influences its electronic characteristics, potentially enhancing charge transport properties. This has led to investigations into its use as a component in organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs). Such applications underscore the compound's versatility beyond traditional pharmaceutical uses.
Evaluation of 2,5-dimethylthiophen-3-amine hydrochloride in preclinical studies has provided valuable insights into its safety and efficacy profiles. Pharmacokinetic studies have assessed how the compound is absorbed, distributed, metabolized, and excreted (ADME) in vivo. These studies are crucial for understanding its potential as a lead compound or intermediate in drug development pipelines. Furthermore, toxicological assessments have been conducted to evaluate any potential adverse effects associated with its use. Such rigorous testing ensures that any future applications of 2,5-dimethylthiophen-3-amine hydrochloride are both safe and effective.
The future prospects of 2,5-dimethylthiophen-3-amine hydrochloride are promising given its multifaceted utility. Ongoing research aims to expand its applications through innovative synthetic strategies and interdisciplinary collaborations between chemists, biologists, and materials scientists. Advances in green chemistry principles may also influence how this compound is synthesized and utilized, emphasizing sustainability and environmental responsibility. As our understanding of molecular interactions deepens, 2,5-dimethylthiophen-3-amine hydrochloride is poised to play an increasingly important role in addressing complex challenges across multiple scientific domains.
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